14-Hydroxymethylcholest-7-en-3-ol
Description
14-Hydroxymethylcholest-7-en-3-ol is a sterol derivative characterized by a hydroxymethyl group (-CH$_2$OH) at the C-14 position and a hydroxyl group (-OH) at C-3, along with a double bond at C-5. This compound belongs to the cholestane family, which is central to cholesterol biosynthesis and membrane structure in eukaryotic organisms. Its structural uniqueness lies in the combination of the hydroxymethyl substituent and the Δ$^7$ double bond, which differentiates it from canonical sterols like cholesterol. The compound is synthesized via multi-step organic reactions, often involving selective oxidation, reduction, and functional group protection strategies .
Properties
CAS No. |
63959-39-7 |
|---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14S,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)23-13-16-28(18-29)25-10-9-21-17-22(30)11-14-26(21,4)24(25)12-15-27(23,28)5/h10,19-24,29-30H,6-9,11-18H2,1-5H3/t20-,21+,22+,23-,24+,26+,27-,28-/m1/s1 |
InChI Key |
NAHDXUGEGPVTOV-AUUOWNIYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO |
Synonyms |
14-hydroxymethylcholest-7-en-3-ol 14alpha-hydroxymethyl-5alpha-cholest-7-en-3beta-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 14-Hydroxymethylcholest-7-en-3-ol can be elucidated by comparing it with sterols and related derivatives. Below is a detailed analysis:
Structural Analogues
Functional and Metabolic Differences
Substituent Effects on Metabolism :
- The C-14 hydroxymethyl group in 14-Hydroxymethylcholest-7-en-3-ol may sterically hinder enzyme access compared to the C-14 methyl group in 14α-methyl-5α-cholest-7-en-3β-ol, altering its metabolic fate. The latter is efficiently converted to cholesterol in rat liver homogenates, whereas the hydroxymethyl derivative’s pathway remains less characterized .
- 4-Carboxy-cholest-7-en-3-ol () lacks the hydroxymethyl group but introduces a carboxyl group at C-4, which significantly increases polarity and may disrupt membrane integration. This modification likely shifts its role from a metabolic intermediate to a regulatory molecule or enzyme inhibitor.
Double Bond Position and Reactivity :
- The Δ$^7$ double bond in 14-Hydroxymethylcholest-7-en-3-ol contrasts with Δ$^8$ or Δ$^5$ positions in other sterols. For example, 5α-cholest-8-en-3β-ol () forms during the metabolism of 14α-methyl sterols, indicating that double bond location dictates downstream conversion efficiency in cholesterol biosynthesis.
Synthetic Complexity :
- The introduction of a hydroxymethyl group requires precise protection-deprotection strategies, as seen in the synthesis of 15,16-epoxy-12S-hydroxy-ent-halimane-5(10),13(16),14-triene-18,2β-ol (). In contrast, simpler methyl or carboxyl derivatives (e.g., 4-carbomethoxy-cholest-7-en-3-one in ) are synthesized via direct reductions or oxidations.
Table 1: Comparative Physicochemical Properties
| Property | 14-Hydroxymethylcholest-7-en-3-ol | 14α-Methyl-5α-cholest-7-en-3β-ol | 4-Carboxy-cholest-7-en-3-ol |
|---|---|---|---|
| Solubility in Polar Solvents | Moderate | Low | High |
| Melting Point (°C) | Not reported | 127–129 (crystalline) | 145–148 (crystalline) |
| Metabolic Conversion | Under investigation | 60–70% to cholesterol | Minimal conversion |
| Enzyme Binding Affinity | Moderate (steric hindrance) | High | Low |
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